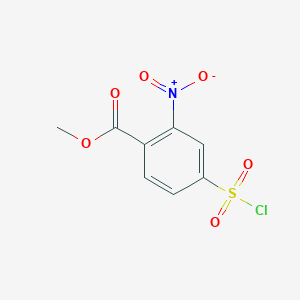

Methyl 4-(chlorosulfonyl)-2-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(chlorosulfonyl)-2-nitrobenzoate is an organic compound with the molecular formula C8H6ClNO6S It is a derivative of benzoic acid and contains a chlorosulfonyl group, a nitro group, and a methyl ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 4-(chlorosulfonyl)-2-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 4-chlorobenzoate to introduce the nitro group, followed by chlorosulfonation to add the chlorosulfonyl group. The reaction conditions typically involve the use of concentrated sulfuric acid and fuming nitric acid for nitration, and chlorosulfonic acid for chlorosulfonation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-(chlorosulfonyl)-2-nitrobenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonamides, respectively.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Tin(II) chloride, hydrogen with a catalyst

Hydrolysis Conditions: Acidic or basic aqueous solutions

Major Products Formed

Sulfonamides: Formed from substitution reactions with amines

Aminobenzoates: Formed from reduction of the nitro group

Carboxylic Acids: Formed from hydrolysis of the ester group

Applications De Recherche Scientifique

Chemical Synthesis

Methyl 4-(chlorosulfonyl)-2-nitrobenzoate serves as a versatile building block in organic synthesis. Its chlorosulfonyl group allows for diverse reactions, making it useful in the creation of complex molecules.

Synthetic Pathways

The compound can be utilized in several synthetic pathways:

- Nucleophilic Substitution Reactions : The chlorosulfonyl group can be replaced by various nucleophiles, facilitating the formation of new compounds.

- Functionalization : It acts as a precursor for the synthesis of sulfonamides and other functionalized benzoates.

Medicinal Chemistry

In the realm of medicinal chemistry, this compound is investigated for its potential as a pharmacological agent. Its ability to modify proteins covalently makes it a candidate for drug development.

Chemical Biology

This compound is employed in chemical biology to study protein interactions and enzyme mechanisms.

Case Studies

- Protein Labeling : Researchers have utilized this compound to label specific proteins, allowing for the investigation of protein dynamics and interactions within cellular environments.

- Enzyme Inhibition Studies : The compound has been used to explore the inhibition mechanisms of various enzymes, providing insights into their biological roles and potential therapeutic targets.

Industrial Applications

Beyond research, this compound finds applications in industrial processes, particularly in the production of specialty chemicals and agrochemicals.

Agrochemical Development

The compound is being studied as a potential herbicide or pesticide due to its reactivity with biological molecules, which could lead to the development of novel agrochemical agents.

Data Table: Comparison of Similar Compounds

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| This compound | Chlorosulfonyl, Nitro | Reactive towards nucleophiles; versatile synthesis |

| Methyl 4-(fluorosulfonyl)-2-nitrobenzoate | Fluorosulfonyl, Nitro | Higher reactivity; used for specific protein modification |

| Methyl 4-(methylsulfonyl)-2-nitrobenzoate | Methylsulfonyl, Nitro | Less reactive; used in different synthetic pathways |

Mécanisme D'action

The mechanism of action of methyl 4-(chlorosulfonyl)-2-nitrobenzoate involves its reactivity with nucleophiles and reducing agents. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 4-(chlorosulfonyl)benzoate: Lacks the nitro group, making it less reactive in certain types of reactions.

Methyl 4-nitrobenzoate: Lacks the chlorosulfonyl group, limiting its use in sulfonation reactions.

4-(Chlorosulfonyl)-2-nitrobenzoic acid: Contains a carboxylic acid group instead of a methyl ester, affecting its solubility and reactivity.

Uniqueness

Methyl 4-(chlorosulfonyl)-2-nitrobenzoate is unique due to the presence of both the chlorosulfonyl and nitro groups, which provide a combination of electrophilic and nucleophilic reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and industrial applications .

Activité Biologique

Methyl 4-(chlorosulfonyl)-2-nitrobenzoate is a compound of significant interest in chemical biology due to its unique structural features and reactivity. This article explores its biological activity, mechanisms of action, and potential applications in research and medicine.

Chemical Structure and Properties

This compound possesses a nitro group and a chlorosulfonyl group attached to a benzoate structure. The presence of these functional groups contributes to its electrophilic nature, making it reactive towards nucleophiles.

- Molecular Formula : C8H7ClO4S

- Molecular Weight : 232.66 g/mol

- CAS Number : 1909317-51-6

The biological activity of this compound is primarily attributed to its ability to react with nucleophiles. The chlorosulfonyl group is highly electrophilic, allowing it to form covalent bonds with various nucleophilic residues in proteins, such as:

- Amino Acids : Serine, threonine, lysine, cysteine, and histidine.

This reactivity can lead to the modification of protein functions, potentially influencing enzyme activities and cellular signaling pathways .

1. Drug Development

This compound has been investigated for its potential use in drug development, particularly as an enzyme inhibitor. Its ability to covalently modify key residues in enzymes can be harnessed to design selective inhibitors for therapeutic applications .

2. Chemical Biology

In chemical biology, this compound is employed for the modification of biomolecules. It facilitates studies on enzyme mechanisms and protein interactions by allowing researchers to introduce specific modifications that can alter biological functions.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Enzyme Inhibition : Research indicates that compounds with similar structures exhibit significant inhibition of various enzymes, suggesting that this compound may also function as an effective inhibitor in biochemical assays .

- Bioremediation Potential : Some studies have explored the degradation pathways of related compounds by bacteria such as Pseudomonas sp., which utilize these compounds as carbon sources. This suggests potential applications in bioremediation strategies where such compounds are involved .

Comparative Analysis with Related Compounds

The following table summarizes key differences between this compound and related compounds:

| Compound Name | Functional Groups | Biological Activity |

|---|---|---|

| This compound | Nitro, Chlorosulfonyl | Enzyme modification, potential drug development |

| Methyl 4-(fluorosulfonyl)-2-nitrobenzoate | Nitro, Fluorosulfonyl | Covalent modification of proteins |

| Methyl 4-(hydroxysulfonyl)-3-nitrobenzoate | Nitro, Hydroxysulfonyl | Reduced reactivity compared to chlorosulfonyl |

Propriétés

IUPAC Name |

methyl 4-chlorosulfonyl-2-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO6S/c1-16-8(11)6-3-2-5(17(9,14)15)4-7(6)10(12)13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBXBJADABRSSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.